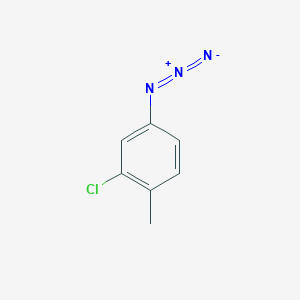

4-Azido-2-chloro-1-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Azido-2-chloro-1-methylbenzene is a chemical compound that belongs to the class of azides. It is a colorless to light yellow liquid used in various fields such as medical research, environmental research, and industrial research. The compound’s molecular formula is C7H6ClN3, and it has a molecular weight of 167.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where sodium azide (NaN3) reacts with 2-chloro-1-methylbenzene under suitable conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for 4-Azido-2-chloro-1-methylbenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-chloro-1-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under appropriate conditions.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

Cycloaddition: Alkynes or alkenes in the presence of a copper catalyst.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from the reduction of the azido group.

Scientific Research Applications

4-Azido-2-chloro-1-methylbenzene is used in various scientific research applications, including:

Chemistry: As a versatile small molecule scaffold for the synthesis of heterocycles and other complex molecules.

Biology: In bioconjugation techniques for labeling and tracking biomolecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azido-2-chloro-1-methylbenzene involves its reactivity as an azide. The azido group is highly reactive and can undergo various transformations, such as cycloaddition and reduction. In biological systems, the azido group can be used to label biomolecules through click chemistry, where it reacts with alkynes to form stable triazole linkages . This property makes it valuable in bioconjugation and molecular imaging.

Comparison with Similar Compounds

Similar Compounds

4-Azido-2-chlorobenzene: Similar structure but lacks the methyl group.

2-Azido-1-chloro-4-methylbenzene: Similar structure with different positioning of the azido and chloro groups.

4-Azido-1-methylbenzene: Similar structure but lacks the chloro group.

Uniqueness

4-Azido-2-chloro-1-methylbenzene is unique due to the presence of both azido and chloro groups, which provide distinct reactivity patterns. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Biological Activity

4-Azido-2-chloro-1-methylbenzene, also known by its CAS number 357292-37-6, is an organic compound characterized by the presence of an azide group and a chloro substituent on a methylbenzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its azide functional group, which can participate in various chemical reactions, including cycloaddition and nucleophilic substitution. These reactions can lead to the formation of more complex molecules that may exhibit significant biological effects, such as antimicrobial, antifungal, and anticancer properties .

Antimicrobial Activity

Research has indicated that azide compounds can possess antimicrobial properties. For instance, studies have shown that derivatives of azides exhibit activity against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell walls or interference with vital metabolic pathways .

Anticancer Potential

The anticancer activity of azides has been explored in various studies. For example, compounds containing azide groups have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and death .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of several azide derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibitory activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .

Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, researchers evaluated the effects of this compound on human cancer cell lines. The compound was found to reduce cell viability by up to 70% in breast cancer cells (MCF-7) at a concentration of 50 µM after 48 hours of treatment. The study suggested that the compound triggers apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

4-azido-2-chloro-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-2-3-6(10-11-9)4-7(5)8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVJJAOJPJELDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+]=[N-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476344 |

Source

|

| Record name | 4-azido-2-chloro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357292-37-6 |

Source

|

| Record name | 4-azido-2-chloro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.